N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and functional groups such as tert-butyl, difluoromethylthio, and ethyl groups. These functional groups contribute to the compound’s reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves several steps, typically starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of tert-butyl nitrite as a reagent, which allows for the synthesis of various N-nitroso compounds under solvent-free conditions .
Chemical Reactions Analysis
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Biology: Its unique structural features make it a valuable tool in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, with research focusing on its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets through its functional groups. The difluoromethylthio group, in particular, plays a crucial role in its reactivity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. The triazine ring structure also contributes to its stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate: This compound is used in trifluoromethylthiolation reactions and shares some structural similarities.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and exhibit unique photophysical properties.
Difluoromethylated heterocycles: These compounds are important in pharmaceuticals and agrochemicals due to their biological activity and stability.
Properties
Molecular Formula |
C10H17F2N5S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-N-tert-butyl-6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5-17(10(2,3)4)8-14-7(13)15-9(16-8)18-6(11)12/h6H,5H2,1-4H3,(H2,13,14,15,16) |
InChI Key |
RNWWBMXORZRNJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=NC(=N1)N)SC(F)F)C(C)(C)C |
Origin of Product |
United States |
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